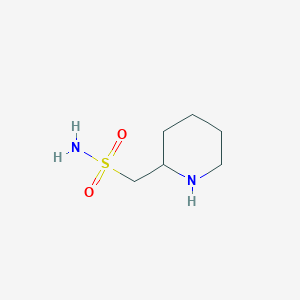
Piperidin-2-ilmetanosulfonamida
Descripción general
Descripción
Piperidin-2-ylmethanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom Piperidin-2-ylmethanesulfonamide is characterized by the presence of a sulfonamide group attached to the piperidine ring
Aplicaciones Científicas De Investigación
Piperidin-2-ylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Piperidin-2-ylmethanesulfonamide is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are known to have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets and induce changes in cellular functions .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for various biological processes . For instance, they have been observed to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are involved in a variety of cellular functions, including cell proliferation, apoptosis, and immune responses .
Pharmacokinetics
The adme properties of a drug molecule are crucial for its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives have been observed to have various effects, such as inhibiting cell migration and helping in cell cycle arrest, which can inhibit the survivability of certain cells .
Análisis Bioquímico
Biochemical Properties
Piperidin-2-ylmethanesulfonamide plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites and altering their catalytic activity . Additionally, Piperidin-2-ylmethanesulfonamide can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their structure and function . These interactions are essential for modulating biochemical pathways and can be leveraged in drug design and development.
Cellular Effects
The effects of Piperidin-2-ylmethanesulfonamide on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating kinase activity, Piperidin-2-ylmethanesulfonamide can alter gene expression patterns and impact cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and metabolic regulation . These cellular effects make Piperidin-2-ylmethanesulfonamide a valuable tool in studying cell biology and developing therapeutic agents.
Molecular Mechanism
At the molecular level, Piperidin-2-ylmethanesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic reactions . Additionally, Piperidin-2-ylmethanesulfonamide can activate or inhibit signaling pathways by interacting with receptor proteins on the cell surface. These molecular mechanisms are crucial for understanding how Piperidin-2-ylmethanesulfonamide influences cellular functions and can guide the design of targeted therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
Piperidine+Methanesulfonyl chloride→Piperidin-2-ylmethanesulfonamide
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of piperidin-2-ylmethanesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Piperidin-2-ylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered heterocyclic compound with one nitrogen atom.
Methanesulfonamide: A compound containing a sulfonamide group attached to a methane group.
N-methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Piperidin-2-ylmethanesulfonamide is unique due to the presence of both a piperidine ring and a sulfonamide group, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields of research and industry.
Propiedades
IUPAC Name |
piperidin-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBJBRUOCKUSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248110-90-8 | |
| Record name | piperidin-2-ylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)

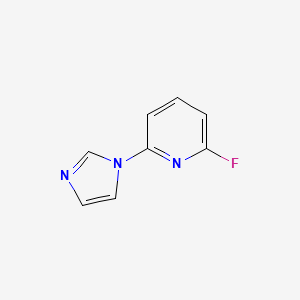
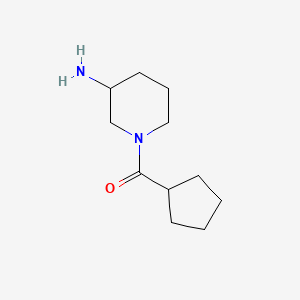




![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)
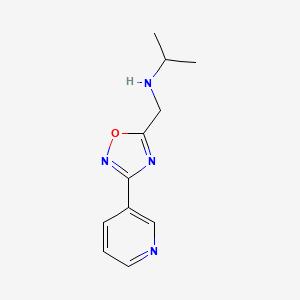


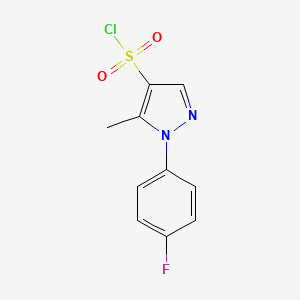
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)
